molecular formula C24H25N3O3 B5834363 Phosphodiesterase V Inhibitor II

Phosphodiesterase V Inhibitor II

Cat. No.: B5834363
M. Wt: 403.5 g/mol
InChI Key: XWBJKKIHTRCECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphodiesterase V Inhibitor II is a compound that belongs to the class of phosphodiesterase inhibitors. These inhibitors play a crucial role in regulating intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by preventing their degradation. This compound specifically targets phosphodiesterase type 5 (PDE5), which is predominantly found in the smooth muscle cells of the corpus cavernosum, pulmonary arteries, and other tissues. This compound has gained significant attention due to its therapeutic applications in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Scientific Research Applications

Phosphodiesterase V Inhibitor II has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the regulation of cyclic nucleotide levels and their impact on various biochemical pathways.

    Biology: Employed in research on cellular signaling and the role of cyclic nucleotides in cellular functions.

    Medicine: Extensively studied for its therapeutic potential in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting PDE5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphodiesterase V Inhibitor II typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nitration, reduction, and cyclization. For instance, one common approach involves the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to cyclization reactions under specific conditions to yield the desired inhibitor .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phosphodiesterase V Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Phosphodiesterase V Inhibitor II exerts its effects by inhibiting the activity of PDE5, an enzyme responsible for the degradation of cGMP. By preventing the breakdown of cGMP, the compound increases its intracellular levels, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly beneficial in conditions like erectile dysfunction, where increased blood flow to the corpus cavernosum is required, and pulmonary arterial hypertension, where reduced pulmonary vascular resistance is desired .

Comparison with Similar Compounds

Similar Compounds

Phosphodiesterase V Inhibitor II is often compared with other PDE5 inhibitors, such as sildenafil, vardenafil, and tadalafil. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, such as onset of action, duration of effect, and selectivity for PDE5 .

Uniqueness

What sets this compound apart from other similar compounds is its unique binding characteristics and selectivity profile. It may exhibit different affinities for PDE5 and other related enzymes, leading to variations in efficacy and side effect profiles. Additionally, its chemical structure may allow for modifications that enhance its therapeutic potential and reduce adverse effects .

Properties

IUPAC Name

13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-3-4-13-26-23(28)20-14-18-17-7-5-6-8-19(17)25-21(18)22(27(20)24(26)29)15-9-11-16(30-2)12-10-15/h5-12,20,22,25H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJKKIHTRCECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphodiesterase V Inhibitor II
Reactant of Route 2
Reactant of Route 2
Phosphodiesterase V Inhibitor II
Reactant of Route 3
Reactant of Route 3
Phosphodiesterase V Inhibitor II
Reactant of Route 4
Reactant of Route 4
Phosphodiesterase V Inhibitor II
Reactant of Route 5
Phosphodiesterase V Inhibitor II
Reactant of Route 6
Phosphodiesterase V Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.